

An In-depth Technical Guide to 3,5,6-Trimethylnonane

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Compound of Interest

Compound Name: 3,5,6-Trimethylnonane

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential characteristics of **3,5,6-trimethylnonane**. Due to a notable absence of extensive experimental data in peer-reviewed literature for this specific branched alkane, this guide combines established theoretical principles with predicted data to offer a robust profile. It includes a detailed examination of its structural isomers, predicted spectroscopic data, a plausible synthetic pathway, and a discussion of the potential biological relevance of branched alkanes in the broader context of chemical biology and drug development. All quantitative data are summarized in structured tables, and a proposed experimental workflow for its synthesis and characterization is provided with a corresponding diagram.

Introduction

3,5,6-Trimethylnonane is a saturated hydrocarbon belonging to the class of branched alkanes. Its molecular structure, characterized by a nine-carbon backbone with three methyl group substitutions, results in multiple stereoisomers, each with potentially unique physicochemical and biological properties. While highly branched alkanes are of interest in various fields, including materials science and as components of complex hydrocarbon mixtures, detailed studies on individual isomers like **3,5,6-trimethylnonane** are limited. This

guide aims to fill this knowledge gap by providing a detailed theoretical and predictive analysis of its molecular structure and properties.

Molecular Structure and Physicochemical Properties

The fundamental identification of **3,5,6-trimethylnonane** is established by its molecular formula and IUPAC name.

Table 1: General Properties of **3,5,6-Trimethylnonane**

Property	Value	Source
IUPAC Name	3,5,6-trimethylnonane	--INVALID-LINK--
Molecular Formula	C ₁₂ H ₂₆	--INVALID-LINK--
CAS Number	62184-26-3	--INVALID-LINK--
Molecular Weight	170.33 g/mol	--INVALID-LINK--
Boiling Point (Predicted)	197 °C	ChemBK
Density (Predicted)	0.7604 g/cm ³	ChemBK
InChI	InChI=1S/C12H26/c1-6-8-11(4)12(5)9-10(3)7-2/h10-12H,6-9H2,1-5H3	--INVALID-LINK--
Canonical SMILES	CCCC(C)C(C)CC(C)CC	--INVALID-LINK--

Stereoisomerism

The presence of chiral centers at positions 3, 5, and 6 of the nonane chain gives rise to multiple stereoisomers. The specific spatial arrangement of the methyl groups at these positions will influence the molecule's overall shape and its interactions with other molecules, which is a critical consideration in drug development and molecular recognition studies.

Spectroscopic Profile (Predicted)

In the absence of experimentally acquired spectra for **3,5,6-trimethylnonane**, this section provides predicted data based on established principles of spectroscopy for branched alkanes.

¹H NMR Spectroscopy

The proton NMR spectrum of **3,5,6-trimethylnonane** is expected to be complex due to the presence of multiple, chemically similar protons. The signals would likely appear in the 0.8-1.5 ppm range, characteristic of alkane protons. The methyl groups would appear as doublets or triplets, depending on their neighboring protons, and the methylene and methine protons would exhibit complex multiplets.

¹³C NMR Spectroscopy

The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Each unique carbon atom in the molecule would give a distinct signal. The chemical shifts would be expected in the typical alkane region of the spectrum.

Mass Spectrometry

The mass spectrum of **3,5,6-trimethylnonane** is predicted to show fragmentation patterns characteristic of branched alkanes. Cleavage is favored at the branching points due to the formation of more stable secondary and tertiary carbocations.^{[1][2]} The molecular ion peak (M⁺) at m/z 170 would likely be of low abundance or absent.^[1] Key fragmentation would involve the loss of alkyl radicals from the main chain.

Table 2: Predicted Major Mass Spectral Fragments for **3,5,6-Trimethylnonane**

m/z	Possible Fragment
155	$[M-CH_3]^+$
141	$[M-C_2H_5]^+$
127	$[M-C_3H_7]^+$
113	$[M-C_4H_9]^+$
99	$[M-C_5H_{11}]^+$
85	$[M-C_6H_{13}]^+$
71	$[M-C_7H_{15}]^+$
57	$[M-C_8H_{17}]^+$
43	$[C_3H_7]^+$

Infrared (IR) Spectroscopy

The IR spectrum is expected to be simple, showing characteristic C-H stretching and bending vibrations for an alkane.

Table 3: Predicted Infrared Absorption Bands for **3,5,6-Trimethylnonane**

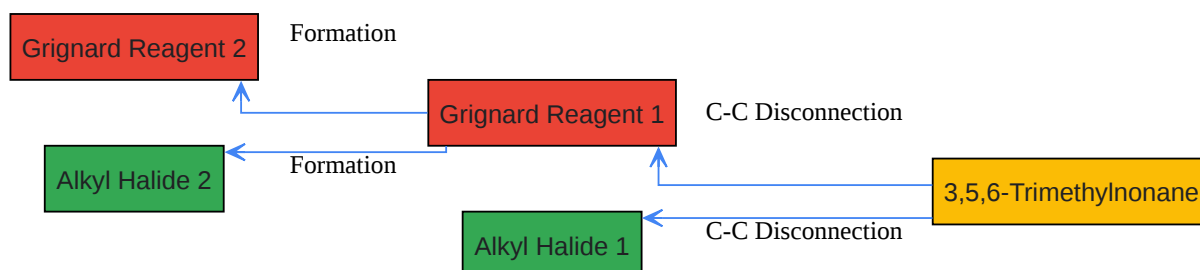
Wavenumber (cm ⁻¹)	Vibration Type
2850-2960	C-H stretch
1450-1470	C-H bend (methylene)
1370-1380	C-H bend (methyl)

Proposed Synthesis and Experimental Workflow

While a specific, documented synthesis for **3,5,6-trimethylnonane** is not readily available, a plausible synthetic route can be designed using established organometallic reactions. A convergent approach utilizing Grignard reagents would be a logical strategy.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis suggests that **3,5,6-trimethylnonane** can be constructed from smaller, readily available building blocks.



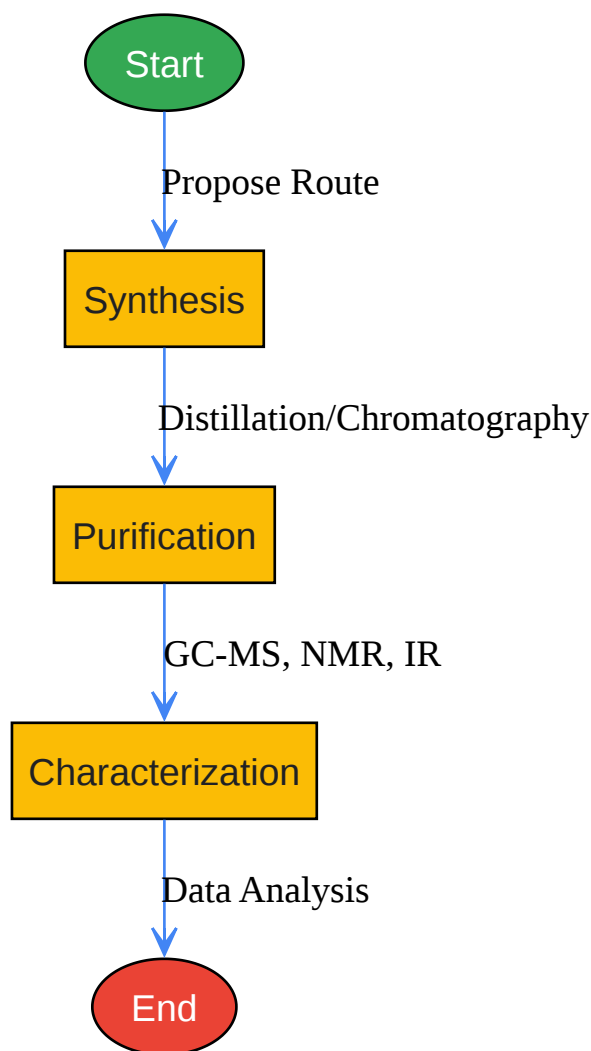
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Caption: Retrosynthetic analysis of **3,5,6-trimethylnonane**.

Proposed Synthetic Protocol

- Preparation of 2-bromobutane: Commercially available 2-butanol can be converted to 2-bromobutane via reaction with phosphorus tribromide.
- Preparation of a Grignard Reagent: 2-bromobutane can be reacted with magnesium turnings in anhydrous diethyl ether to form the corresponding Grignard reagent, sec-butylmagnesium bromide.
- Coupling Reaction: The Grignard reagent can then be coupled with another molecule of 2-bromobutane in the presence of a suitable catalyst, such as a copper(I) salt, to form 3,4-dimethylhexane.
- Halogenation: 3,4-dimethylhexane can be subjected to free-radical bromination to introduce a bromine atom at a secondary carbon.
- Second Grignard and Coupling: The resulting bromo-3,4-dimethylhexane can be converted to a Grignard reagent and coupled with 1-bromopropane to yield the target **3,5,6-trimethylnonane**.

Experimental Workflow for Synthesis and Characterization



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Caption: Proposed workflow for the synthesis and characterization.

Potential Biological Relevance and Applications

While there is no specific data on the biological activity of **3,5,6-trimethylnonane**, branched alkanes, in general, are known to play roles in chemical signaling and can be components of natural products. Some highly branched alkanes have been identified as insect pheromones. Given its structural complexity and chirality, it is plausible that specific stereoisomers of **3,5,6-trimethylnonane** could exhibit biological activity.

In the context of drug development, highly lipophilic molecules can be of interest for their ability to cross cell membranes. The specific branching pattern of **3,5,6-trimethylnonane** may influence its interaction with biological membranes and lipophilic binding pockets of proteins. However, without experimental data, this remains speculative.

Conclusion

3,5,6-Trimethylnonane represents a structurally interesting yet understudied branched alkane. This technical guide has provided a comprehensive theoretical and predictive overview of its molecular structure, physicochemical properties, and spectroscopic profile. The proposed synthetic route and experimental workflow offer a practical starting point for researchers interested in synthesizing and characterizing this molecule. Further experimental investigation is necessary to validate the predicted data and to explore the potential biological activities of its various stereoisomers, which could be of interest to the drug development community.

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5,6-Trimethylnonane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14539549#3-5-6-trimethylnonane-molecular-structure]

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